![molecular formula C13H11ClN2O B2485695 N-(4-Chloro-3-methylquinolin-8-yl)prop-2-enamide CAS No. 2361641-24-7](/img/structure/B2485695.png)
N-(4-Chloro-3-methylquinolin-8-yl)prop-2-enamide
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Description
Prop-2-enamide, also known as acrylamide, is a white odorless solid that is soluble in water and several organic solvents . It is a vinyl-substituted primary amide .
Synthesis Analysis
Acrylamide can be prepared by the hydration of acrylonitrile, which is catalyzed enzymatically . In a study, two prop-2-enamide-based polyelectrolytes were synthesized and evaluated as property enhancers in aqueous bentonite mud .Molecular Structure Analysis
The molecular formula of prop-2-enamide is C3H5NO . It is a vinyl-substituted primary amide .Physical And Chemical Properties Analysis
Prop-2-enamide has a molecular weight of 71.08 g/mol. It has a boiling point of 125 °C, a density of 1.12 g/cm3 at 30 °C, and a melting point of 84 °C . It is soluble in water, with a solubility of 2040 g/l .Safety and Hazards
Prop-2-enamide is toxic if swallowed and harmful in contact with skin or if inhaled. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause genetic defects and cancer, and is suspected of damaging fertility. It can cause damage to organs through prolonged or repeated exposure if swallowed .
Future Directions
High molecular weight polyacrylamide is commonly used as a flocculant in water and wastewater treatment, as a soil conditioner, and as a viscosity modifier and friction reducer in both enhanced oil recovery and high volume hydraulic fracturing . These applications can result in significant environmental challenges, both in water management and in contamination of local water supplies after accidental spills .
properties
IUPAC Name |
N-(4-chloro-3-methylquinolin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-3-11(17)16-10-6-4-5-9-12(14)8(2)7-15-13(9)10/h3-7H,1H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDZXLHFWWFZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-methylquinolin-8-yl)prop-2-enamide |
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